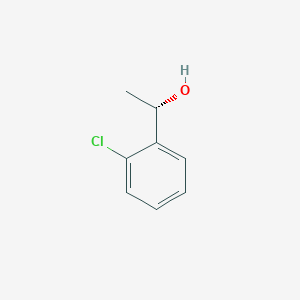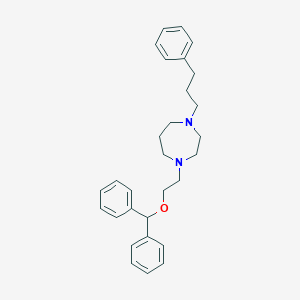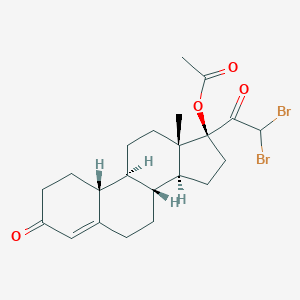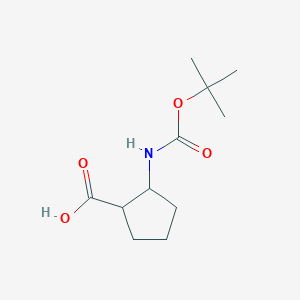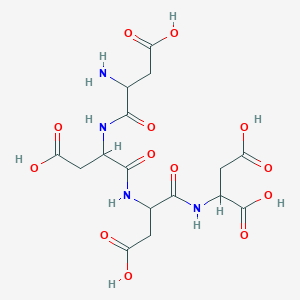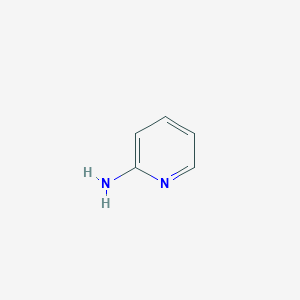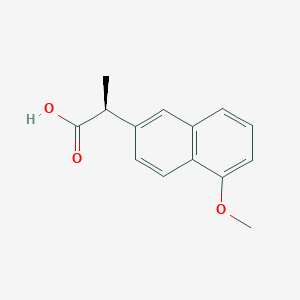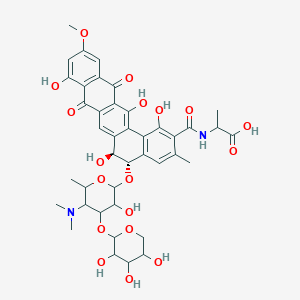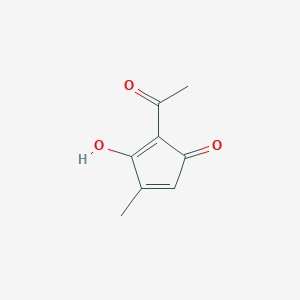
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Meldrum's acid derivative and is widely used in various research fields such as organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is not fully understood. However, studies have shown that this compound can act as an electrophile and a nucleophile, making it a versatile reagent in organic synthesis. It can also act as a Lewis acid, which makes it useful in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- are not well studied. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions, making it a valuable tool in organic synthesis. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. Additionally, the compound's potential applications in catalysis and material science are also areas of interest for future research.
Conclusion:
In conclusion, 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been used as a starting material in the synthesis of various organic compounds. The compound's mechanism of action is not fully understood, but it has been shown to have inhibitory effects on various enzymes. While the compound has several advantages in lab experiments, it also has limitations due to its high reactivity and cost. Future research on this compound should focus on developing new synthetic methods, studying its potential therapeutic effects, and exploring its applications in catalysis and material science.
Métodos De Síntesis
The synthesis of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- can be achieved by reacting Meldrum's acid with formaldehyde and subsequent alkylation with methyl iodide. The reaction takes place in the presence of a strong base such as potassium carbonate and requires careful handling due to the reactive nature of the reagents involved.
Aplicaciones Científicas De Investigación
The compound 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used as a reagent in organic synthesis, where it is employed in reactions such as Michael addition, aldol condensation, and Knoevenagel condensation.
Propiedades
Número CAS |
128886-98-6 |
|---|---|
Nombre del producto |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- |
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-acetyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(10)7(5(2)9)8(4)11/h3,11H,1-2H3 |
Clave InChI |
RVRIIDSRIPHWDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
SMILES canónico |
CC1=CC(=O)C(=C1O)C(=O)C |
Sinónimos |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
amino}benzoate](/img/structure/B139408.png)
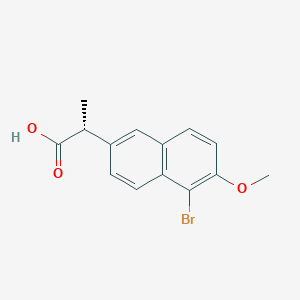
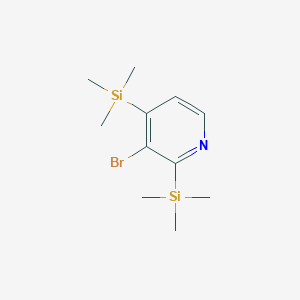
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
